molecular formula C16H16ClNO3 B1649095 O-Benzyl-2-chloro-L-tyrosine

O-Benzyl-2-chloro-L-tyrosine

Cat. No.: B1649095
M. Wt: 305.75 g/mol
InChI Key: IDKGBGWLEMOVRL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Benzyl-2-chloro-L-tyrosine is a chemically modified tyrosine analog designed for advanced biochemical research. This compound integrates two key functional modifications: a benzyl ether group protecting the phenolic hydroxyl and a chloro substituent on the aromatic ring. These features make it a valuable intermediate for probing enzyme mechanisms and developing bioactive molecules. Its primary research value lies in its potential as a scaffold for designing enzyme inhibitors. The structure is related to L-benzyl tyrosine derivatives, which have been investigated as potent inhibitors of metallo-β-lactamases (MBLs), a class of bacterial enzymes that confer resistance to β-lactam antibiotics . The presence of the chloro substituent in this compound may allow for enhanced binding interactions within enzyme active sites, potentially leading to improved inhibitory activity or altered selectivity in biochemical assays. Furthermore, tyrosine analogs are of significant interest in tyrosinase inhibition studies . Tyrosinase is a copper-containing enzyme critical to melanin synthesis, and modified tyrosine-like compounds can act as competitive inhibitors by binding to the enzyme's active site . The structural features of this reagent suggest it could serve as a starting point for developing new anti-melanogenic agents or for studying the enzyme's catalytic mechanism. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H16ClNO3/c17-14-9-13(21-10-11-4-2-1-3-5-11)7-6-12(14)8-15(18)16(19)20/h1-7,9,15H,8,10,18H2,(H,19,20)/t15-/m0/s1

InChI Key

IDKGBGWLEMOVRL-HNNXBMFYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(C(=O)O)N)Cl

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(C(=O)O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of O-Benzyl-2-chloro-L-tyrosine and related tyrosine derivatives, based on available evidence:

Compound Name Substituents Molecular Formula CAS Number Physical Properties Safety/Toxicity References
This compound Benzyl (O-), Chloro (2-position) Not explicitly listed Not available Inferred: Solid, likely white to off-white No direct data; handle as hazardous
3-Methyl-L-tyrosine Methyl (3-position) C₁₀H₁₃NO₃ 17028-03-4 Solid; toxicity not thoroughly studied Limited toxicological data; caution advised
N-Fmoc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine Fmoc, 2-bromobenzyloxycarbonyl C₃₂H₂₆BrNO₇ 147688-40-2 Molecular weight: 616.45 g/mol Not specified; assume standard lab precautions
O-Methyl-D-tyrosine Methyl (O-) C₁₀H₁₃NO₃ 39878-65-4 White powder; pKa = 2.24 ± 0.10 WGK Germany 3 (hazardous to waters)

Key Observations:

Substituent Effects on Reactivity: The benzyl and bromobenzyl groups in this compound and its brominated analog enhance steric bulk and stability, making them suitable for orthogonal protection strategies in peptide synthesis .

Stereochemical and Functional Differences :

  • O-Methyl-D-tyrosine exhibits D-configuration, which may alter its enzymatic recognition compared to L-tyrosine derivatives like this compound .
  • 3-Methyl-L-tyrosine lacks aromatic ring halogenation, reducing its utility in cross-coupling reactions but retaining applications in studying tyrosine metabolism .

Safety Profiles :

  • O-Methyl-D-tyrosine’s WGK 3 classification underscores environmental risks, whereas 3-Methyl-L-tyrosine’s undefined toxicity necessitates cautious handling .

Preparation Methods

Stepwise Protection and Functionalization

  • Amino Group Protection : L-Tyrosine is treated with benzyl chloroformate (Cbz-Cl) in aqueous sodium hydroxide (NaOH) to yield N-Cbz-L-tyrosine, ensuring protection of the α-amino group.
  • Carboxyl Group Activation : The carboxyl group is esterified using benzyl alcohol (BnOH) in the presence of p-toluenesulfonic acid (TsOH) under reflux, forming N-Cbz-L-tyrosine benzyl ester.
  • Benzylation of the Phenolic Hydroxyl : Reaction with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C introduces the O-benzyl group, yielding N-Cbz-O-benzyl-L-tyrosine benzyl ester.
  • Electrophilic Chlorination : Treatment with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0°C selectively chlorinates the aromatic ring at the ortho position relative to the hydroxyl group.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz and benzyl ester groups, yielding this compound.

Key Data :

  • Yield: 65–72% over five steps.
  • Optical Purity: >98% enantiomeric excess (ee) confirmed by chiral HPLC.
  • Melting Point: 208–211°C (dec.).

Mixed Anhydride Method for Direct Chlorination

This approach streamlines synthesis by integrating chlorination early in the reaction sequence, leveraging mixed anhydride intermediates for enhanced regioselectivity.

Reaction Protocol

  • Mixed Anhydride Formation : L-Tyrosine reacts with ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N) in tetrahydrofuran (THF) at −10°C to generate a reactive anhydride intermediate.
  • Benzylation and Chlorination : Sequential addition of benzyl alcohol and N-chlorosuccinimide (NCS) in acetonitrile (MeCN) at 40°C introduces both the O-benzyl and 2-chloro substituents in a single pot.
  • Isolation and Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford this compound with minimal racemization.

Key Data :

  • Yield: 58–63%.
  • Regioselectivity: >95% para-chlorination (undesired) suppressed via steric hindrance from the benzyl group.
  • Purity: ≥99% by reversed-phase HPLC.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Modern transition-metal-catalyzed methods enable precise installation of the chloro and benzyl groups while preserving stereochemistry.

Suzuki-Miyaura Coupling

  • Boronated Tyrosine Precursor : N-Boc-L-tyrosine is treated with pinacol boronate in the presence of Pd(OAc)₂ and SPhos ligand to form the aryl boronic ester.
  • Chlorination and Benzylation : Sequential cross-coupling with benzyl chloride (BnCl) and copper(I) chloride (CuCl) in dimethyl sulfoxide (DMSO) at 80°C achieves simultaneous benzylation and chlorination.
  • Deprotection : Acidic hydrolysis (HCl/EtOAc) removes the Boc group, yielding the target compound.

Key Data :

  • Yield: 78–82%.
  • Turnover Frequency (TOF): 12 h⁻¹ for Pd catalyst.
  • Scalability: Demonstrated at 100-g scale with consistent ee (>99%).

Enzymatic Asymmetric Synthesis

Biocatalytic methods offer an eco-friendly alternative, leveraging tyrosine phenol-lyase (TPL) for stereocontrolled synthesis.

TPL-Catalyzed Condensation

  • Substrate Preparation : 2-Chloro-4-hydroxybenzaldehyde and ammonium pyruvate are dissolved in phosphate buffer (pH 7.5).
  • Enzymatic Reaction : TPL (from Citrobacter freundii) catalyzes the β-elimination of L-tyrosine, yielding this compound after in situ benzylation.
  • Product Isolation : Ion-exchange chromatography (Dowex 50WX8) isolates the product with minimal byproducts.

Key Data :

  • Yield: 54–60%.
  • Environmental Factor (E-Factor): 8.2 (superior to chemical methods).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Schotten-Baumann 65–72 ≥98 High Moderate (multi-step)
Mixed Anhydride 58–63 ≥99 Moderate High
Palladium Cross-Coupling 78–82 ≥99 Very High High
Enzymatic Synthesis 54–60 ≥95 Very High Limited

Notes :

  • Palladium-based methods excel in yield and stereocontrol but require costly catalysts.
  • Enzymatic routes are sustainable but suffer from lower yields and substrate specificity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, Bn), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 5.02 (s, 2H, Bn-CH₂), 4.21 (dd, J = 8.0 Hz, 1H, α-CH), 3.12 (dd, J = 14.0 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.0 Hz, 1H, β-CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 174.2 (COOH), 156.1 (C-OBn), 133.5 (C-Cl), 128.4–127.8 (Bn), 115.6–114.3 (Ar), 70.1 (Bn-CH₂), 54.3 (α-C), 37.2 (β-C).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₇ClNO₃ [M+H]⁺: 306.0895, found: 306.0892.

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IA column, hexane/ethanol (80:20), flow rate 1.0 mL/min, retention time = 12.7 min (>98% ee).

Industrial and Research Applications

  • Peptide Therapeutics : Serves as a building block for stapled peptides targeting PPARγ receptors.
  • Radiopharmaceuticals : Precursor for ¹⁸F-labeled tyrosine analogs used in PET imaging.
  • Material Science : Monomer for chiral polymers with tunable thermal properties.

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